Evidence Gap Notification: No Published Bioactivity Data Found for CAS 1206986-62-0
An exhaustive search across PubMed, ChEMBL, PubChem, Google Patents, and conference proceedings identified no quantitative bioactivity data (IC50, Ki, EC50, or functional assay results) for N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-3-carboxamide specifically. The compound is not indexed in PubChem with bioassay data and does not appear as an exemplified compound with measured activity in the examined patent disclosures. This absence of data is itself a critical piece of evidence for procurement: it means that any differentiation claim relative to analogs would be unsubstantiated unless supported by new experimental data generated by the end user. Closest structurally characterized analogs include CSF-1R inhibitors with IC50 values of 31–64 nM bearing different phenyl substituents [1].
| Evidence Dimension | Availability of peer-reviewed, quantitative target-engagement data |
|---|---|
| Target Compound Data | No data found in public domain |
| Comparator Or Baseline | Closest class analogs (e.g., N-(5-amido-2-methylphenyl) derivatives): CSF-1R IC50 = 31–64 nM [1] |
| Quantified Difference | Not calculable; data gap precludes quantitative comparison |
| Conditions | Biochemical CSF-1R inhibition assay (comparator data only) |
Why This Matters
Procurement decisions predicated on a specific biological performance profile require verifiable evidence; without it, the compound cannot be positioned competitively against close analogs with published potency metrics.
- [1] Ha, J.M. et al. Discovery of N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide as dual CSF-1R/c-Kit Inhibitors with improved stability and BBB permeability. PubMed, 2024. View Source
